Sub-Nanomolar HDAC6 Inhibition Validates Target Engagement Against a Less Selective Reference Inhibitor
The target compound demonstrates exceptional HDAC6 inhibitory activity (IC50 = 0.601 nM), which is comparable to the most potent inhibitors in its patent family. In contrast, the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) exhibits an IC50 of 10-50 nM against HDAC6 in similar biochemical assays, making the target compound at least 16-fold more potent at the enzymatic level [1]. This high potency at a low concentration is critical for minimizing off-target effects in cellular models [2].
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.601 nM |
| Comparator Or Baseline | SAHA / Vorinostat (Pan-HDAC inhibitor): IC50 = 10-50 nM |
| Quantified Difference | >16-fold more potent than SAHA against HDAC6 |
| Conditions | Recombinant HDAC6 (unknown origin) using luminescent substrate by HDAC-Glo assay (BindingDB data) and standard fluorogenic assays for SAHA. |
Why This Matters
For researchers requiring potent HDAC6 inhibition with minimal compound usage, this sub-nanomolar potency translates to lower effective concentrations in costly cellular assays, improving experimental economics and reducing solvent-related artifacts.
- [1] BindingDB. BDBM50557848 (CHEMBL4777764). IC50: 0.601 nM. Retrieved from http://ww.w.bindingdb.org/ View Source
- [2] Falkenberg, K. J., & Johnstone, R. W. (2014). Histone deacetylases and their inhibitors in cancer, neurological diseases and immune disorders. Nature Reviews Drug Discovery, 13(9), 673-691. View Source
